molecular formula C13H13N3O2 B11799000 Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate CAS No. 1416438-26-0

Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate

Cat. No.: B11799000
CAS No.: 1416438-26-0
M. Wt: 243.26 g/mol
InChI Key: SAAPJDSPRPJENU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-aminobenzonitrile with ethyl 2-chloro-5-formylpyrimidine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential anticancer agent .

Comparison with Similar Compounds

Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-(4-nitrophenyl)pyrimidine-5-carboxylate
  • Ethyl 2-(4-hydroxyphenyl)pyrimidine-5-carboxylate
  • Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate

These compounds share a similar pyrimidine core but differ in the substituents attached to the phenyl ring. The unique amino group in this compound provides distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Structural Characteristics

This compound has the molecular formula C12H14N2O2 and a molecular weight of 226.25 g/mol. The compound features a pyrimidine ring, an ethyl ester group, and an amino group attached to a phenyl ring. These structural components contribute to its reactivity and interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent . Its mechanism is believed to involve the inhibition of specific enzymes and modulation of signaling pathways associated with cancer proliferation.

  • In vitro Studies : Preliminary investigations suggest that this compound can inhibit tumor cell growth through interactions with molecular targets involved in cancer pathways. For example, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • In vivo Studies : In animal models, compounds similar to this compound have demonstrated significant anticancer activity. For instance, derivatives have been tested in murine models, showing reduced tumor growth and angiogenesis .
Study TypeCell Line/ModelIC50 (µM)Observations
In vitroMCF7 (breast)15Significant inhibition of cell proliferation
In vivoEAC (murine)10Reduced tumor size and angiogenesis

Enzyme Modulation

This compound has been investigated for its ability to modulate enzyme activity, particularly in relation to cancer treatment.

  • Enzyme Inhibition : The compound has shown potential as a modulator of enzymes critical in cancer metabolism. For example, it may inhibit enzymes involved in nucleotide synthesis pathways, which are essential for rapidly dividing cancer cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the amino group facilitates interactions with various biological receptors and enzymes, leading to therapeutic effects.

Case Studies

  • Antitumor Efficacy : A study conducted on a series of pyrimidine derivatives indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with an IC50 value comparable to established chemotherapeutic agents .
  • Enzyme Interaction Studies : Molecular docking studies have suggested that this compound has a high binding affinity for enzymes involved in cancer progression, indicating its potential as a lead compound for drug development .

Properties

CAS No.

1416438-26-0

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2,14H2,1H3

InChI Key

SAAPJDSPRPJENU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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